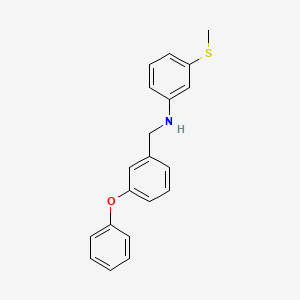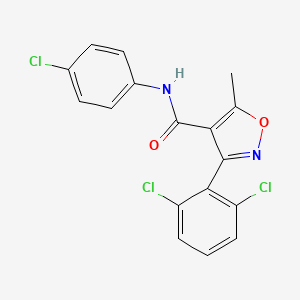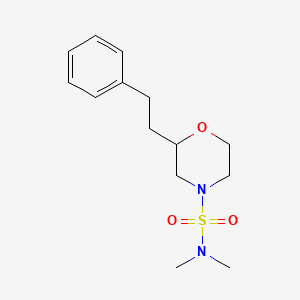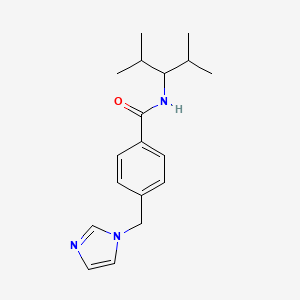![molecular formula C21H25N3O2 B6040477 (3,5-Dimethyl-1-benzofuran-2-yl)-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone](/img/structure/B6040477.png)
(3,5-Dimethyl-1-benzofuran-2-yl)-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dimethyl-1-benzofuran-2-yl)-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone is a complex organic compound with potential applications in various scientific fields This compound features a benzofuran core substituted with dimethyl groups and a piperidine ring linked to a pyrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethyl-1-benzofuran-2-yl)-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of dimethyl groups at the 3 and 5 positions. The piperidine ring is then attached via a methanone linkage, and finally, the pyrazole moiety is introduced through a substitution reaction. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-Dimethyl-1-benzofuran-2-yl)-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
(3,5-Dimethyl-1-benzofuran-2-yl)-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Researchers are exploring its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: The compound’s chemical properties make it useful in developing new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (3,5-Dimethyl-1-benzofuran-2-yl)-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses. Detailed studies using computational and experimental methods are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer with a similar ester linkage.
Palladium(II) acetate: A catalyst for organic reactions with a similar coordination geometry.
Uniqueness
(3,5-Dimethyl-1-benzofuran-2-yl)-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone stands out due to its unique combination of a benzofuran core, piperidine ring, and pyrazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
(3,5-dimethyl-1-benzofuran-2-yl)-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-15-7-8-19-18(14-15)16(2)20(26-19)21(25)24-12-4-3-6-17(24)9-13-23-11-5-10-22-23/h5,7-8,10-11,14,17H,3-4,6,9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOBEVQRPLYYFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)N3CCCCC3CCN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2,3-dimethylimidazol-4-yl)methyl]-2-[[3-(trifluoromethyl)phenyl]methyl]morpholine](/img/structure/B6040397.png)

![11-(4-Fluorobenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B6040424.png)

![2-[1-(2,4-difluorobenzyl)-2-piperidinyl]ethanol](/img/structure/B6040436.png)
![3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole](/img/structure/B6040443.png)
![1-cyclobutyl-N-[[2-ethylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methyl]-N-(oxolan-2-ylmethyl)methanamine](/img/structure/B6040447.png)

![ethyl 4-{[{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6040467.png)


![N-({5-TERT-BUTYL-3-[(2-CHLOROACETAMIDO)METHYL]-2-HYDROXYPHENYL}METHYL)-2-CHLOROACETAMIDE](/img/structure/B6040481.png)
![5-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-5-(2-naphthylmethyl)-2-pyrrolidinone](/img/structure/B6040483.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-(2-methoxyethyl)acetamide](/img/structure/B6040493.png)
